1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes both chlorophenyl and fluorophenyl groups, as well as a dioxolane ring
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxolane ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Formation of the triazole ring: This step often involves the cyclization of a hydrazine derivative with a nitrile or other suitable precursor under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal, antibacterial, and anticancer agents.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The presence of the chlorophenyl and fluorophenyl groups, as well as the dioxolane ring, contributes to its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole, 1-((4-chlorophenyl)methyl)-: This compound lacks the fluorophenyl and dioxolane groups, resulting in different chemical properties and applications.
1H-1,2,4-Triazole, 1-((4-fluorophenyl)methyl)-: Similar to the previous compound, but with a fluorophenyl group instead of a chlorophenyl group.
1H-1,2,4-Triazole, 1-((4-(4-chlorophenyl)-1,3-dioxolan-4-yl)methyl)-: This compound includes the dioxolane ring but lacks the fluorophenyl group.
Properties
CAS No. |
107679-87-8 |
---|---|
Molecular Formula |
C18H15ClFN3O2 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
1-[[(4S,5R)-5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H15ClFN3O2/c19-15-5-1-13(2-6-15)17-18(25-12-24-17,9-23-11-21-10-22-23)14-3-7-16(20)8-4-14/h1-8,10-11,17H,9,12H2/t17-,18-/m1/s1 |
InChI Key |
HKROUGKIQUJGPD-QZTJIDSGSA-N |
Isomeric SMILES |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1OC(C(O1)(CN2C=NC=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.